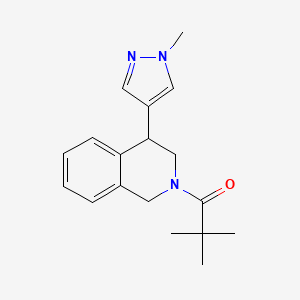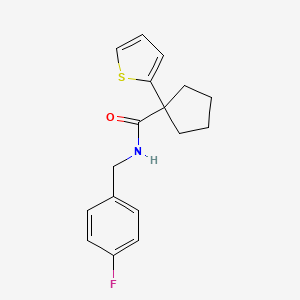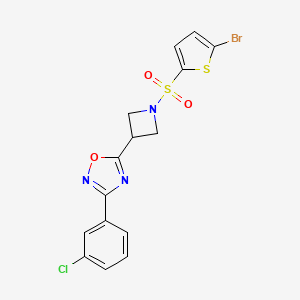
(Z)-N-(3-((3-chloro-4-methylphenyl)amino)-1-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-2-yl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-((3-chloro-4-methylphenyl)amino)-1-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-2-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C25H23ClFN3O2 and its molecular weight is 451.93. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-((3-chloro-4-methylphenyl)amino)-1-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-2-yl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-((3-chloro-4-methylphenyl)amino)-1-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-2-yl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluoroionophore Development
A study by Hong et al. (2012) explored the development of fluoroionophores from diamine-salicylaldehyde derivatives. These fluoroionophores showed promising spectra diversity when interacting with various metal cations. In particular, derivatives like 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-((E)-2-(pyridin-4-yl)vinyl)-phenol displayed excellent metal recognition capabilities, indicating potential application in cellular metal staining methods using general fluorescence and ratio fluorescence techniques (Hong et al., 2012).
Neurokinin-1 Receptor Antagonist Development
Harrison et al. (2001) synthesized an orally active, water-soluble neurokinin-1 receptor antagonist, demonstrating high affinity and effectiveness in pre-clinical tests relevant to emesis and depression. This compound's synthesis involved incorporating solubilizing groups, showcasing potential for clinical administration in both intravenous and oral forms (Harrison et al., 2001).
Analysis of Intermolecular Interactions
Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, including a fluoro derivative. Their study, which involved characterizing these derivatives through various techniques like X-ray diffraction and quantum mechanical calculations, provided insights into intermolecular interactions such as lp⋯π interactions. This research aids in understanding the nature and energetics associated with these interactions, relevant in the field of drug design and molecular engineering (Shukla et al., 2014).
Fluorescence Enhancement Studies
Yang et al. (2002) studied the photochemical behavior of various stilbene derivatives, including 4-(N-(2,6-dimethylphenyl)amino)stilbene. Their research into the fluorescence enhancement of these compounds by N-phenyl substitutions provided valuable insights for developing efficient fluorescent materials, potentially useful in organic LEDs and sensors (Yang et al., 2002).
Antipsychotic Drug Research
Wise et al. (1987) explored the synthesis and pharmacological evaluation of a series of novel potential antipsychotic agents. They focused on compounds with specific functionalities as isosteric replacements for amino and ketone groups. This research contributes to the development of new antipsychotic drugs with a different mechanism of action compared to traditional dopamine receptor antagonists (Wise et al., 1987).
Propiedades
IUPAC Name |
N-[(Z)-3-(3-chloro-4-methylanilino)-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClFN3O2/c1-16-8-11-18(15-21(16)26)28-25(32)23(14-17-9-12-19(13-10-17)30(2)3)29-24(31)20-6-4-5-7-22(20)27/h4-15H,1-3H3,(H,28,32)(H,29,31)/b23-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLGGMOYTBHYHO-UCQKPKSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)N(C)C)NC(=O)C3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/NC(=O)C3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-((3-chloro-4-methylphenyl)amino)-1-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-2-yl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2984632.png)
![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2984633.png)
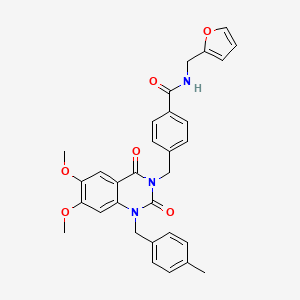

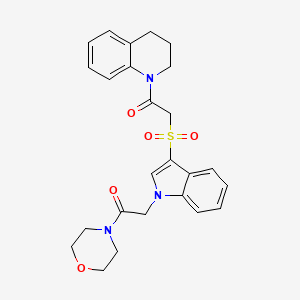
![(E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2984640.png)
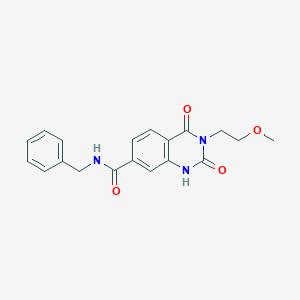
![4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2984643.png)
![N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2984644.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2984645.png)
![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrol-2-yl}ethan-1-one hydrobromide](/img/structure/B2984647.png)
